

Technical Guide: Physicochemical Properties of (Rac)-TZ3O

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Compound of Interest

Compound Name: (Rac)-TZ3O

Cat. No.: B11934291

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Disclaimer: No publicly available data was found for a compound designated "(Rac)-TZ3O." The following technical guide is a template populated with representative data and methodologies. Researchers should substitute the placeholder data with their own experimental results.

Introduction

This document provides a comprehensive overview of the aqueous solubility and stability of the racemic compound **(Rac)-TZ3O**. The physicochemical properties of a drug candidate are critical to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The data presented herein are intended to guide researchers, scientists, and drug development professionals in their evaluation of **(Rac)-TZ3O** for further preclinical and clinical development.

Solubility Data

The solubility of a compound is a key determinant of its oral bioavailability and its suitability for various dosage forms. Both kinetic and thermodynamic solubility assays were performed to characterize the dissolution and equilibrium solubility of **(Rac)-TZ3O** in aqueous media relevant to the physiological environment of the gastrointestinal tract.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) and incubated for a short period. This is often used in early-stage discovery to identify potential solubility liabilities.

Table 1: Kinetic Solubility of **(Rac)-TZ3O**

pH	Mean Solubility (µM)	Standard Deviation (µM)	Method
5.0	75.8	5.2	Nephelometry
6.5	62.1	4.5	Nephelometry
7.4	55.4	3.9	Nephelometry

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by incubating the solid material in the solvent until equilibrium is reached.

Table 2: Thermodynamic Solubility of **(Rac)-TZ3O**

Medium	Mean Solubility (µg/mL)	Standard Deviation (µg/mL)	Method
Simulated Gastric Fluid (pH 1.2)	120.5	8.7	HPLC-UV
Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5)	45.2	3.1	HPLC-UV
Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0)	98.9	6.4	HPLC-UV

Stability Data

The chemical stability of **(Rac)-TZ3O** was assessed in various aqueous buffers and in the solid state under stressed conditions to identify potential degradation pathways and to determine its shelf-life.

Solution State Stability

The stability of **(Rac)-TZ3O** in solution was evaluated at different pH values and temperatures. The percentage of the compound remaining after a defined incubation period was determined by HPLC-UV.

Table 3: Solution State Stability of **(Rac)-TZ3O** after 48 hours

pH	Temperature (°C)	% Remaining	Degradants Observed
2.0	40	98.2	None Detected
7.4	40	92.5	Degradant A (RRT 0.85)
9.0	40	75.1	Degradant A, Degradant B (RRT 1.15)
7.4	4	99.5	None Detected

Solid State Stability

The solid-state stability of **(Rac)-TZ3O** was evaluated under accelerated conditions as per ICH guidelines to predict its long-term stability.

Table 4: Solid State Stability of **(Rac)-TZ3O** after 4 weeks

Condition	% Remaining	Physical Appearance
40°C / 75% Relative Humidity	99.8	No Change
60°C	99.5	No Change
Photostability (ICH Q1B Option 2)	97.1	Slight Discoloration

Experimental Protocols

Kinetic Solubility Assay

- A 10 mM stock solution of **(Rac)-TZ3O** in 100% DMSO is prepared.
- The stock solution is added to phosphate-buffered saline (PBS) at pH 5.0, 6.5, and 7.4 to a final concentration of 100 µM with a final DMSO concentration of 1%.
- The samples are shaken for 2 hours at room temperature.
- The samples are filtered through a 96-well filter plate to remove any precipitate.
- The concentration of the compound in the filtrate is determined by nephelometry, comparing the light scattering of the samples to a set of standards.

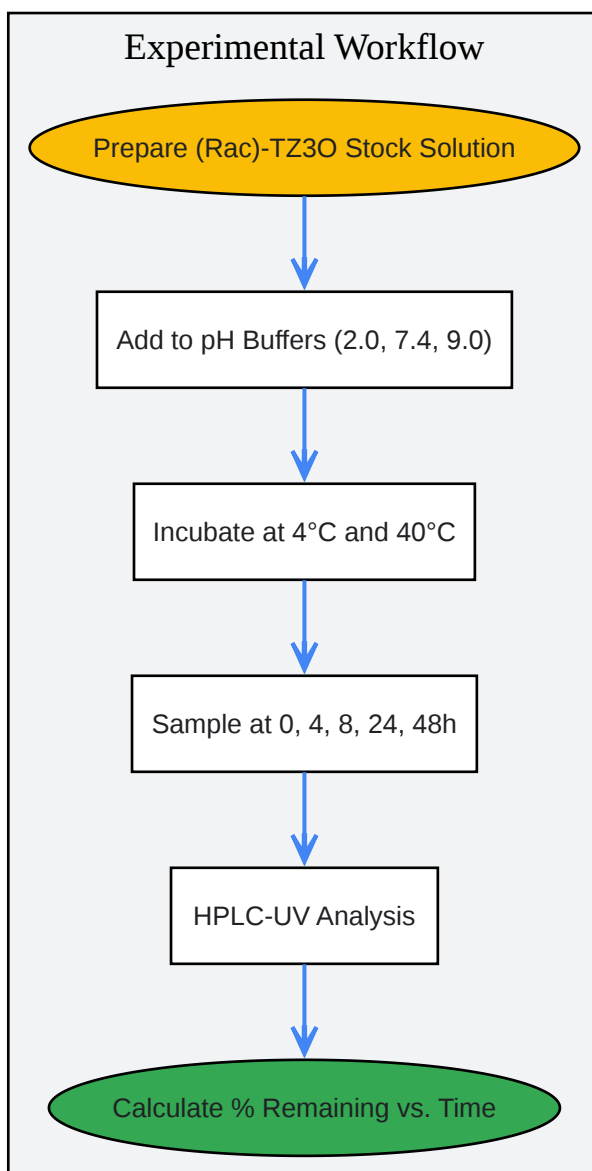
Thermodynamic Solubility Assay

- An excess of solid **(Rac)-TZ3O** is added to vials containing Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).
- The vials are sealed and agitated in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.
- The samples are then filtered through a 0.45 µm syringe filter to remove undissolved solids.
- The concentration of the filtrate is determined by a validated HPLC-UV method against a calibration curve.

Solution State Stability Assay

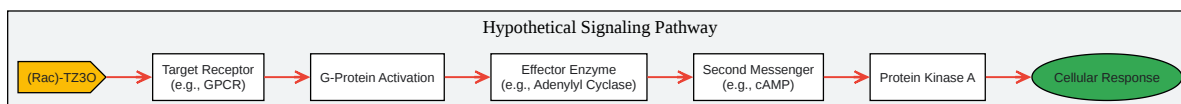
- A 1 mg/mL stock solution of **(Rac)-TZ3O** is prepared in acetonitrile.
- The stock solution is diluted to a final concentration of 10 µg/mL in buffers of pH 2.0, 7.4, and 9.0.
- Samples are incubated at 4°C and 40°C.
- Aliquots are taken at 0, 4, 8, 24, and 48 hours.
- The concentration of **(Rac)-TZ3O** and the formation of any degradants are monitored by HPLC-UV. The percentage remaining is calculated relative to the 0-hour time point.

Visualizations



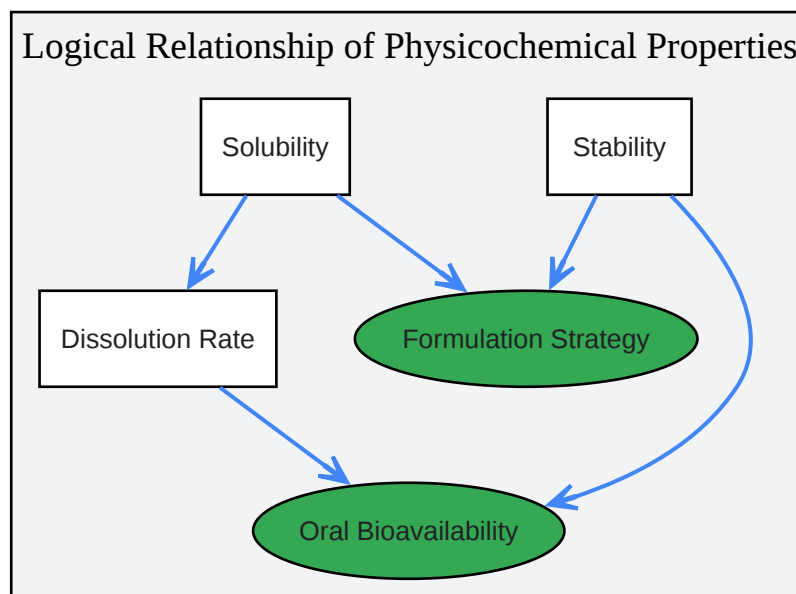
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Caption: Workflow for the solution state stability analysis of **(Rac)-TZ3O**.



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Caption: A hypothetical signaling pathway initiated by **(Rac)-TZ3O**.



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Caption: Interdependence of key physicochemical properties for drug development.

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